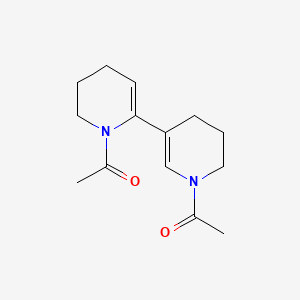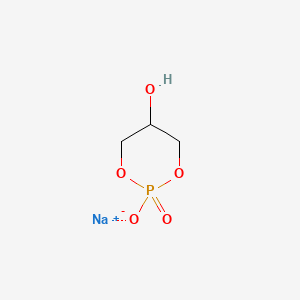
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt is a chemical compound with the molecular formula C3H6NaO5P and a molar mass of 176.04 g/mol . It is also known by its CAS number 68900-73-2 . This compound is characterized by the presence of a dioxaphosphorinan ring, which is a six-membered ring containing oxygen and phosphorus atoms. The compound is often used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt typically involves the reaction of phosphorous oxychloride with a diol, such as 1,3-propane diol, in the presence of a base like triethylamine . The reaction is carried out in an anhydrous solvent, such as toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphorinan derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl phosphorinan compounds.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile compound in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide: This compound is similar but lacks the monosodium salt component.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar dioxaphosphorinan ring structure but includes a chlorine atom and dimethyl groups.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound with a dioxaphosphorinan ring but different substituents.
Uniqueness
1,3,2-Dioxaphosphorinan-5-ol, 2-hydroxy-, 2-oxide, monosodium salt is unique due to its specific combination of functional groups and the presence of the monosodium salt. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
68900-73-2 |
|---|---|
Molekularformel |
C3H6NaO5P |
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
sodium;2-oxido-2-oxo-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C3H7O5P.Na/c4-3-1-7-9(5,6)8-2-3;/h3-4H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
WDWUVTYAJGIAIV-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(COP(=O)(O1)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


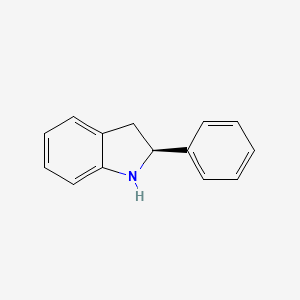

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
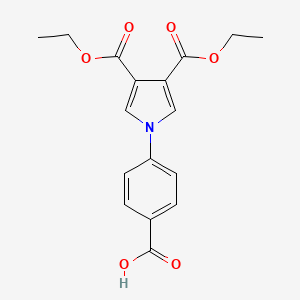

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
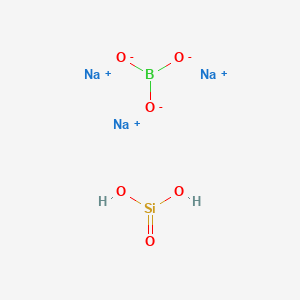
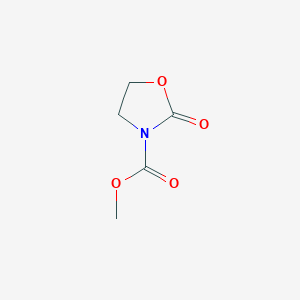

![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
